molecular formula C11H20O3 B12560094 Methyl 7-hydroxy-8-methylnon-5-enoate CAS No. 142889-51-8

Methyl 7-hydroxy-8-methylnon-5-enoate

Cat. No.: B12560094
CAS No.: 142889-51-8
M. Wt: 200.27 g/mol
InChI Key: COURDKQOQIZYRX-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-8-methylnon-5-enoate is a methyl ester characterized by a hydroxyl group at position 7, a methyl substituent at position 8, and a double bond at position 4. Its physicochemical properties are influenced by the polar hydroxyl group and the hydrophobic methyl group, which may enhance solubility in polar solvents compared to non-hydroxylated esters .

Properties

CAS No.

142889-51-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 7-hydroxy-8-methylnon-5-enoate

InChI

InChI=1S/C11H20O3/c1-9(2)10(12)7-5-4-6-8-11(13)14-3/h5,7,9-10,12H,4,6,8H2,1-3H3

InChI Key

COURDKQOQIZYRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CCCCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-8-methylnon-5-enoate typically involves the esterification of 7-hydroxy-8-methylnon-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-8-methylnon-5-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-hydroxy-8-methylnon-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-8-methylnon-5-enoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the double bond in the compound can participate in various chemical reactions, altering its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Features

a. Functional Groups and Substituents:

  • Methyl 7-hydroxy-8-methylnon-5-enoate: Contains a hydroxy group (C7), methyl group (C8), and a double bond (C5).
  • 8-O-Acetylshanzhiside Methyl Ester () : A complex iridoid glycoside derivative with acetyloxy and hydroxy groups on a multi-ring system.
  • Communic Acid Methyl Esters (, Compounds 8–9) : Labdane diterpene esters with conjugated double bonds but lacking hydroxyl groups.

Its linear structure contrasts with the cyclic or polycyclic frameworks of many analogs .

Physical and Chemical Properties

A comparative analysis of properties inferred from analogous compounds is presented below:

Property This compound Sandaracopimaric Acid Methyl Ester 8-O-Acetylshanzhiside Methyl Ester Methyl Salicylate ()
Molecular Weight ~200–220 g/mol (estimated) ~330 g/mol ~500 g/mol 152 g/mol
Boiling Point Moderate (est. 180–220°C) High (>250°C) Decomposes before boiling 222°C
Solubility Polar solvents (e.g., ethanol) Low in polar solvents Soluble in DMSO, methanol Miscible in organic solvents
Key Functional Groups Hydroxy, methyl, ester, alkene Ester, diterpene skeleton Acetyloxy, hydroxy, glycoside Ester, phenolic hydroxyl

Notes:

  • The hydroxyl group in the target compound likely enhances water solubility compared to non-hydroxylated analogs like sandaracopimaric acid methyl ester .
  • The linear structure may reduce thermal stability compared to cyclic diterpenoid esters .

Research Findings and Gaps

  • Structural Insights : The compound’s stereochemistry and crystal structure remain unstudied in the provided evidence. SHELX-based crystallography () could resolve this.
  • Biological Activity: No direct data exist, but hydroxylated esters often exhibit antimicrobial or anti-inflammatory properties .
  • Environmental Behavior : Volatility and degradation pathways inferred from methyl salicylate () suggest moderate atmospheric persistence.

Biological Activity

Methyl 7-hydroxy-8-methylnon-5-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a double bond, which contribute to its unique reactivity and biological interactions. These functional groups enable various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis and biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the double bond allows for participation in various chemical reactions that alter its reactivity and interactions with other biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it could reduce the production of inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory conditions .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.
  • In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundHydroxyl group and double bondAntimicrobial, anti-inflammatory
Methyl 7-hydroxy-8-methylnonanoateLacks double bondLimited biological activity
Methyl 7-oxo-8-methylnon-5-enoateContains a ketone group instead of hydroxylPotentially different activity

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